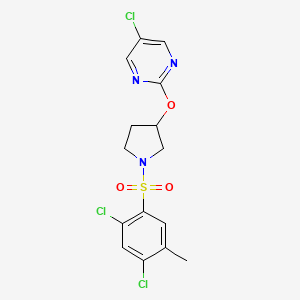

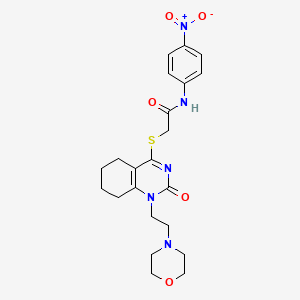

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The IUPAC name of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine . The InChI code is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . More research is needed to provide a detailed molecular structure analysis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide.Physical And Chemical Properties Analysis

The physical form of a similar compound, 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine, is solid . The molecular weight is 218.3 . More research is needed to provide a detailed physical and chemical properties analysis of this compound.Applications De Recherche Scientifique

Antitumor Activity

The synthesis and evaluation of isoquinoline derivatives, specifically thiosemicarbazones, have shown significant antitumor activity. These compounds were tested for their antineoplastic activity in mice bearing L1210 leukemia, where certain derivatives displayed promising results in reducing tumor growth. For example, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone demonstrated optimum therapeutic effects, indicating the potential of isoquinoline derivatives in cancer treatment strategies (Liu, Lin, Penketh, & Sartorelli, 1995).

Synthetic Methods and Spectral Characterization

The development of novel synthetic methods for isoquinoline and its derivatives has been a focus of research, providing essential insights into the structural and functional versatility of these compounds. One study outlined a convenient synthetic route for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone derivatives and their subsequent transformation into pyrimidine derivatives, expanding the chemical repertoire of isoquinoline-based molecules for further pharmacological evaluation (Zaki, Radwan, & El-Dean, 2017).

Oxidative Functionalization

Research into the metal-free oxidative functionalization of C(sp3)–H bonds of ketones and alcohols to synthesize isoquinolinonediones presents another dimension of isoquinoline derivatives' chemical diversity. This approach enables the development of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives, highlighting the potential of isoquinoline frameworks in creating complex molecules with varied biological activities (Zhu, Zhou, & Xia, 2016).

Transformations Under Cyclization Conditions

The study of N-(2-acylaryl)benzamides and their analogs under cyclization conditions to produce quinolin-4(1H)-ones revealed the chemical transformations that these compounds undergo. This research offers insights into the synthesis of complex quinoline derivatives, potentially useful in developing new therapeutic agents (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Propriétés

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-12(2)18(22)20-9-3-5-13-7-8-14(11-15(13)20)19-17(21)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYLXWUARBICEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2372766.png)

![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)

![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2372783.png)

![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)

![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)